molecular formula C16H10N2OS B2681713 5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 651293-76-4

5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2681713
CAS No.: 651293-76-4
M. Wt: 278.33
InChI Key: MPDNREGXVQZJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thienopyrimidine core fused with a naphthalene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antitubercular, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:

    Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized by the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Naphthalene Substitution: The naphthalene moiety is introduced via a Suzuki-Miyaura coupling reaction, where a naphthalen-2-yl boronic acid is coupled with a halogenated thieno[2,3-d]pyrimidine intermediate in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Functionalized naphthalene derivatives with groups such as nitro, bromo, or alkyl.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-one: Lacks the naphthalene moiety but shares the thienopyrimidine core.

    Naphthalen-2-yl derivatives: Compounds with a naphthalene moiety but different heterocyclic cores.

Uniqueness

5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the combination of the thienopyrimidine core and the naphthalene moiety, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c19-15-14-13(8-20-16(14)18-9-17-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDNREGXVQZJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC4=C3C(=O)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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